Reduced Renal OAT Inhibition vs. Benzoylglycine Analogs
Ethyl 2-[(2-phenylacetyl)amino]acetate, as a representative phenylacetylglycine, is a significantly weaker inhibitor of the renal p-aminohippurate (PAH) transporter than its benzoylglycine (hippurate) analog. This differentiation is critical for researchers studying renal drug transport, as it implies a lower potential for drug-drug interactions and a distinct substrate profile [1].
| Evidence Dimension | Inhibition of PAH transport in basolateral membrane vesicles (BLMV) |
|---|---|
| Target Compound Data | Class representative: Phenylacetylglycines show small variation in apparent inhibition constant (log Ki), indicating that the CH2 spacer abolishes the influence of the ring [1]. |
| Comparator Or Baseline | Benzoylglycines (hippurates): Stronger inhibitors of PAH transport [1]. |
| Quantified Difference | Phenylacetylglycines exhibit lower inhibitory potency than benzoylglycines. The log Ki values for phenylacetylglycines showed only small variation, in contrast to benzoylglycines [1]. |
| Conditions | Dog kidney cortex BLMV, 5 mM glycine conjugate, 100 µM [3H]PAH [1]. |
Why This Matters
This reduced transporter interaction provides a cleaner pharmacological profile, making the compound a more selective probe or a safer intermediate in drug development where off-target renal transport must be minimized.
- [1] Russel FGM, Vermeulen WG. Effect of Substituted Benzoylglycines (Hippurates) and Phenylacetylglycines on p-Aminohippurate Transport in Dog Renal Membrane Vesicles. Pharmaceutical Research. 1994;11(12):1829-1833. DOI: 10.1023/A:1018992106452. View Source
